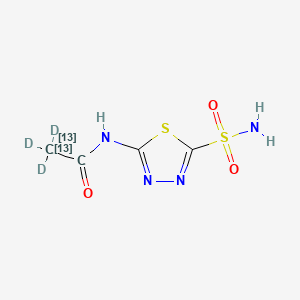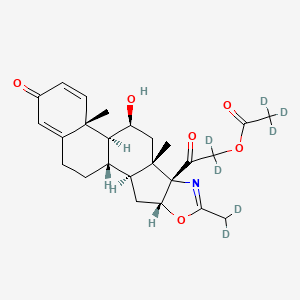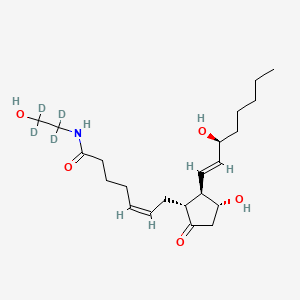
Acetazolamide-13C2,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetazolamide-13C2,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor. Acetazolamide is primarily used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema. The isotopic labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetazolamide-13C2,d3 involves the incorporation of carbon-13 and deuterium into the acetazolamide molecule. The process typically starts with the preparation of isotopically labeled precursors. One common method involves the use of carbon-13 labeled acetic anhydride and deuterium-labeled ammonia. These precursors undergo a series of reactions, including acetylation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product from any impurities or by-products .
Análisis De Reacciones Químicas
Types of Reactions
Acetazolamide-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with isotopic labels.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or chlorine gas.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Isotopically labeled reagents such as carbon-13 labeled acetic anhydride.
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of acetazolamide, which are used for different research purposes .
Aplicaciones Científicas De Investigación
Acetazolamide-13C2,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding enzyme kinetics and protein-ligand interactions.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
Acetazolamide-13C2,d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and hydrogen ions, which in turn reduces the reabsorption of sodium and water in the kidneys. This diuretic effect is beneficial in treating conditions like glaucoma and edema. The isotopic labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: The non-labeled version of Acetazolamide-13C2,d3.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used primarily in the treatment of glaucoma
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and drug interactions. This makes it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C4H6N4O3S2 |
|---|---|
Peso molecular |
227.25 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1 |
Clave InChI |
BZKPWHYZMXOIDC-SCDGQEOFSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[13C](=O)NC1=NN=C(S1)S(=O)(=O)N |
SMILES canónico |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















